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molecular formula C9H13N3O3S B1399150 6-Morpholinopyridine-3-sulfonamide CAS No. 90648-77-4

6-Morpholinopyridine-3-sulfonamide

Cat. No. B1399150
M. Wt: 243.29 g/mol
InChI Key: WFNHBHJOYIDPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625896B2

Procedure details

6-Morpholin-4-yl-pyridine-3-sulfonyl chloride (1.25 g, 4.8 mmol) was dissolved in a 0.5M solution of ammonia in dioxane (20 mL) and the mixture stirred for 16 hours at room temperature. The mixture was filtered and concentrated in vacuo to afford 6-morpholin-4-yl-pyridine-3-sulfonic acid amide as a white solid 1.1 g (96% yield).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[CH:11][C:10]([S:13](Cl)(=[O:15])=[O:14])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[NH3:17]>O1CCOCC1>[N:1]1([C:7]2[N:12]=[CH:11][C:10]([S:13]([NH2:17])(=[O:15])=[O:14])=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=N1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=N1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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